molecular formula C14H9ClO2 B3254431 2-Benzoyl-4-chlorobenzaldehyde CAS No. 23864-89-3

2-Benzoyl-4-chlorobenzaldehyde

Cat. No.: B3254431
CAS No.: 23864-89-3
M. Wt: 244.67 g/mol
InChI Key: WSMRDQYRUQAEKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzoyl-4-chlorobenzaldehyde is an organic compound with the molecular formula C14H9ClO2. It is a derivative of benzaldehyde, featuring both a benzoyl group and a chlorine atom attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Benzoyl-4-chlorobenzaldehyde involves the oxidation of 5-chloro-2-hydroxymethylbenzhydrol using selenium dioxide in acetic acid. The reaction mixture is refluxed for several hours, then cooled, filtered, and extracted with ether to isolate the product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar oxidation reactions but on a larger scale, with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-4-chlorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Selenium dioxide in acetic acid is commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

2-Benzoyl-4-chlorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzoyl-4-chlorobenzaldehyde involves its reactivity with various nucleophiles and electrophiles. The benzoyl group and the aldehyde functionality allow it to participate in a range of chemical reactions, forming intermediates that can further react to produce diverse products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzaldehyde: Similar in structure but lacks the benzoyl group.

    4-Chlorobenzaldehyde: Similar but with the chlorine atom in a different position.

    2-Benzoylbenzaldehyde: Similar but without the chlorine atom.

Uniqueness

2-Benzoyl-4-chlorobenzaldehyde is unique due to the presence of both the benzoyl group and the chlorine atom, which confer distinct reactivity and properties. This combination allows for a broader range of chemical transformations and applications compared to its simpler analogs .

Properties

IUPAC Name

2-benzoyl-4-chlorobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO2/c15-12-7-6-11(9-16)13(8-12)14(17)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMRDQYRUQAEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 9.3 g. of 5-chloro-2-hydroxymethylbenzhydrol in 50 ml. of acetic acid and 5.2 g. of selenium dioxide was refluxed for 3 hours. The mixture was filtered, cooled, poured on ice, made alkaline and extracted with ether. Concentration and addition of petroleum ether gave the product as prisms which after recrystallization from a mixture of ether and petroleum ether melted at 82°-84°. Ultraviolet maxima (2-propanol) at 230 μ (ε = 19,500) and 257 μ (ε = 23,500); infrared absorption (CHCl3) at 1675 cm-1 and 1705 cm-1.
Name
5-chloro-2-hydroxymethylbenzhydrol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzoyl-4-chlorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Benzoyl-4-chlorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Benzoyl-4-chlorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Benzoyl-4-chlorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Benzoyl-4-chlorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Benzoyl-4-chlorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.